2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide
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Overview
Description
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and a phenyl group
Preparation Methods
The synthesis of 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the coupling of 1,3-benzothiazole-2-thiol with an appropriate pyridine derivative under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with modified functional groups or altered electronic properties .
Scientific Research Applications
2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications. In medicinal chemistry, it is explored for its potential anticonvulsant and antimicrobial properties . In biology, it may be used as a probe to study specific biochemical pathways or as a ligand in receptor binding studies . In industry, this compound can be utilized in the development of new materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by modulating the activity of certain enzymes or receptors involved in disease processes . The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-({[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzothiazole derivatives and pyridine-based molecules . These compounds may share some chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C23H20N4O2S2 |
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Molecular Weight |
448.6 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-12-15(2)24-22(20(14)21(29)25-16-8-4-3-5-9-16)30-13-19(28)27-23-26-17-10-6-7-11-18(17)31-23/h3-12H,13H2,1-2H3,(H,25,29)(H,26,27,28) |
InChI Key |
OVYJRHFOJNYHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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